4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the chromenyl group, the hydrazino linkage, and the benzenesulfonamide moiety. Common synthetic routes may include:
Formation of the Chromenyl Group: This step involves the synthesis of 4-oxo-4H-chromen-3-yl derivatives through reactions such as the O-acylation of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides.
Hydrazino Linkage Formation: The hydrazino linkage can be formed by reacting hydrazine derivatives with aldehydes or ketones to form hydrazones, followed by further functionalization.
Benzenesulfonamide Moiety Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can occur at the hydrazino linkage, converting it to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzenesulfonamides .
Scientific Research Applications
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors involved in oxidative stress and inflammation . The hydrazino linkage can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity . The benzenesulfonamide moiety may inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl derivatives, hydrazones, and benzenesulfonamides. Examples include:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate:
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Benzenesulfonamide Derivatives: Compounds with applications in medicinal chemistry, particularly as enzyme inhibitors.
Uniqueness
4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its combination of chromenyl, hydrazino, and benzenesulfonamide functionalities, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O5S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13-6-8-15(9-7-13)28(25,26)21-11-18(23)22-20-10-14-12-27-17-5-3-2-4-16(17)19(14)24/h2-10,12,21H,11H2,1H3,(H,22,23)/b20-10+ |
InChI Key |
BONWRVPSTLLEFD-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.